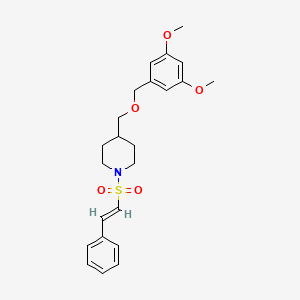

(E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine

Description

Properties

IUPAC Name |

4-[(3,5-dimethoxyphenyl)methoxymethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5S/c1-27-22-14-21(15-23(16-22)28-2)18-29-17-20-8-11-24(12-9-20)30(25,26)13-10-19-6-4-3-5-7-19/h3-7,10,13-16,20H,8-9,11-12,17-18H2,1-2H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFFJOODUQHEBD-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)COCC2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)COCC2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Styrylsulfonyl Group: This step involves the reaction of the piperidine derivative with a styrylsulfonyl chloride under basic conditions.

Attachment of the 3,5-Dimethoxybenzyl Ether Moiety: This is achieved through an etherification reaction using 3,5-dimethoxybenzyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl ether moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding reduced piperidine derivative.

Substitution: Formation of substituted piperidine or benzyl ether derivatives.

Scientific Research Applications

The compound has demonstrated a range of biological activities that make it a candidate for further research and development:

- Antimicrobial Activity : Studies have shown that piperidine derivatives exhibit varying degrees of antimicrobial effects. The sulfonamide group present in this compound enhances its efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

- Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cells. Mechanistic studies indicated that treatment with this compound leads to increased caspase activity, suggesting its role in promoting programmed cell death in malignancies .

- Enzyme Inhibition : The compound's structure suggests potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibiting AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's, while urease inhibition may benefit conditions like urinary tract infections .

Therapeutic Implications

The therapeutic implications of (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine are broad:

- Neurological Disorders : Given its potential as an AChE inhibitor, the compound may be explored for treating cognitive disorders and enhancing memory function in Alzheimer's disease models .

- Infectious Diseases : Its antimicrobial properties position it as a candidate for developing new antibiotics or adjunct therapies against resistant bacterial strains .

- Cancer Therapy : The ability to induce apoptosis suggests that this compound could be part of novel cancer treatment regimens, particularly when combined with existing chemotherapeutics .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Evaluation | Enhanced activity against Salmonella typhi and Bacillus subtilis compared to controls. |

| Anticancer Mechanism | Induces apoptosis in cancer cells with significant increases in caspase activity. |

| Safety Profile | No acute toxicity observed in animal models at doses up to 2000 mg/kg. |

Mechanism of Action

The mechanism of action of (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine involves its interaction with specific molecular targets. The styrylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

- (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(phenylsulfonyl)piperidine

- (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(methylsulfonyl)piperidine

Uniqueness

(E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine is unique due to the presence of both the styrylsulfonyl group and the 3,5-dimethoxybenzyl ether moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine is a complex organic compound with potential pharmacological applications. Its structure suggests various biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a styrylsulfonyl group and a 3,5-dimethoxybenzyl moiety. The structural formula can be represented as follows:

- Inhibition of Tumor Growth : Preliminary studies indicate that compounds similar to (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine exhibit cytotoxic effects on various cancer cell lines. This is primarily through the induction of apoptosis via the mitochondrial pathway, where the release of cytochrome c activates caspases, leading to programmed cell death .

- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway. Inhibition of this pathway has been shown to reduce cell proliferation and induce apoptosis in breast cancer cells .

Biological Activity Overview

Case Study 1: Anticancer Efficacy

A study explored the effects of related piperidine derivatives on glioblastoma cells. The results indicated that these compounds could significantly inhibit cell migration and proliferation. The combination of piperine with standard chemotherapeutics enhanced the anticancer effects through synergistic mechanisms involving caspase activation and MAPK pathway modulation .

Case Study 2: Neuropharmacological Potential

Research on piperidine derivatives has shown promise in modulating neurotransmitter systems. For instance, compounds similar to (E)-4-(((3,5-dimethoxybenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine have been investigated for their ability to affect dopamine and serotonin pathways, potentially offering therapeutic avenues for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.